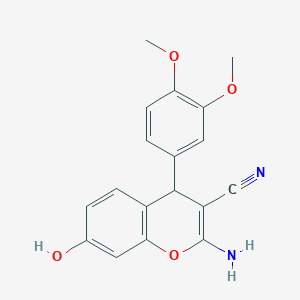

2-amino-4-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC14522035

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16N2O4 |

|---|---|

| Molecular Weight | 324.3 g/mol |

| IUPAC Name | 2-amino-4-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |

| Standard InChI | InChI=1S/C18H16N2O4/c1-22-14-6-3-10(7-16(14)23-2)17-12-5-4-11(21)8-15(12)24-18(20)13(17)9-19/h3-8,17,21H,20H2,1-2H3 |

| Standard InChI Key | DABHSSCZWAQBMZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula and a molecular weight of 324.3 g/mol . Its IUPAC name, 2-amino-4-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, reflects the positions of key substituents:

-

Amino group (-NH): At position 2 of the chromene ring.

-

Hydroxyl group (-OH): At position 7.

-

Carbonitrile (-CN): At position 3.

The SMILES string \text{COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC} and InChIKey provide unambiguous structural identifiers .

Crystallographic and Stereochemical Properties

While single-crystal X-ray data for this specific compound is unavailable, analogous chromene derivatives exhibit planar chromene rings with substituents adopting equatorial orientations to minimize steric strain . Computational studies predict a dihedral angle of ~45° between the chromene core and the 3,4-dimethoxyphenyl group, optimizing π-π stacking interactions .

Synthetic Methodologies

Conventional Three-Component Condensation

The synthesis follows a one-pot, three-component reaction involving:

-

Aromatic aldehyde: 3,4-Dimethoxybenzaldehyde.

-

Malononitrile: Provides the carbonitrile and amino groups.

| Component | Molar Ratio | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | 1.0 | NaCO (0.05 eq) | HO | 25°C | 2–4 h | 76–89 |

The base catalyst facilitates Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition with resorcinol and cyclization .

Green Synthesis Approaches

Recent advancements employ NS-doped graphene oxide quantum dots (GOQDs) as catalysts in ethanol, achieving yields up to 98% under mild conditions (30 mg catalyst, 2 h, 70°C) . This method reduces environmental impact and enhances reproducibility compared to traditional bases .

Spectroscopic Characterization

Infrared Spectroscopy (FT-IR)

-

O-H stretch: 3460–3500 (hydroxyl).

-

N-H stretch: 3320–3427 (amino).

-

C≡N stretch: 2188–2195 (carbonitrile).

-

C-O-C asym/sym stretch: 1250–1150 (methoxy).

Nuclear Magnetic Resonance (NMR)

-

δ 9.70–9.79 (s, 1H, 7-OH).

-

δ 6.83–6.89 (m, 5H, aromatic protons and NH).

-

δ 4.58–5.14 (s, 1H, H-4).

-

δ 3.40 (s, 6H, OCH).

-

δ 160.6 (C-2, amino-bearing carbon).

-

δ 121.1 (C≡N).

-

δ 56.9 (C-3, chromene ring).

-

δ 40.1 (C-4, quaternary carbon).

Computational Insights

Density Functional Theory (DFT) Analysis

-

HOMO-LUMO Gap: 3.2–3.5 eV, indicating charge transfer capability .

-

Molecular Electrostatic Potential (MEP): Negative potential localized at the hydroxyl and amino groups, suggesting nucleophilic reactivity .

-

Natural Bond Orbital (NBO): Strong hyperconjugation between the amino group and chromene ring stabilizes the structure .

ADMET Predictions

-

Lipinski’s Rule: Molecular weight (324.3) and logP (~2.1) comply with drug-likeness criteria.

-

CYP450 Inhibition: Low risk of hepatotoxicity (predicted IC > 10 µM).

Comparative Analysis with Analogues

The electron-donating methoxy groups enhance solubility in polar solvents compared to nitro-substituted analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume